molecular formula C7H16S B1594084 n-Hexyl methyl sulfide CAS No. 20291-60-5

n-Hexyl methyl sulfide

Cat. No.: B1594084
CAS No.: 20291-60-5
M. Wt: 132.27 g/mol
InChI Key: LZRXQHHKXDXOIC-UHFFFAOYSA-N
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Description

n-Hexyl methyl sulfide, also known as hexyl methyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfur-containing compound that belongs to the class of thioethers. This compound is characterized by a hexane backbone with a methylthio group attached to the first carbon atom. It is used in various industrial and research applications due to its unique chemical properties .

Scientific Research Applications

n-Hexyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce methylthio groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antifungal properties.

    Medicine: Research is ongoing to explore its potential as an antifungal agent for treating fungal infections.

    Industry: It is used in manufacturing processes to improve product quality and efficiency.

Safety and Hazards

The safety data sheet for n-Hexane, a related compound, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Hexane, 1-(methylthio)- plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes and proteins, including those involved in the methionine salvage pathway. This compound can act as a substrate for enzymes such as methylthioadenosine phosphorylase, which catalyzes the conversion of methylthioadenosine to methylthioribose-1-phosphate. Additionally, Hexane, 1-(methylthio)- can interact with proteins containing sulfur groups, leading to the formation of disulfide bonds and other sulfur-related modifications .

Cellular Effects

Hexane, 1-(methylthio)- has been shown to influence various cellular processes, including cell proliferation, apoptosis, and gene expression. In cancer cell lines, it has been observed to induce apoptosis by modulating genes related to the apoptotic pathway, such as the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . Additionally, Hexane, 1-(methylthio)- can affect cell signaling pathways, including those involving the p53 protein, leading to growth arrest and apoptotic cell death . It also impacts cellular metabolism by interacting with metabolic enzymes and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of Hexane, 1-(methylthio)- involves its interaction with various biomolecules at the molecular level. It can bind to sulfur-containing amino acids in proteins, leading to the formation of disulfide bonds and other sulfur-related modifications . Additionally, Hexane, 1-(methylthio)- can inhibit or activate enzymes involved in sulfur metabolism, such as methylthioadenosine phosphorylase . These interactions can lead to changes in gene expression and cellular function, ultimately affecting cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexane, 1-(methylthio)- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to Hexane, 1-(methylthio)- in in vitro and in vivo studies has shown that it can have lasting effects on cellular processes, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Hexane, 1-(methylthio)- vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can induce toxicity and adverse effects . Studies have shown that there is a threshold effect, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses . These dosage-dependent effects are important for understanding the safe and effective use of Hexane, 1-(methylthio)- in various applications.

Metabolic Pathways

Hexane, 1-(methylthio)- is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as methylthioadenosine phosphorylase, leading to the production of methylthioribose-1-phosphate and other sulfur-containing metabolites . Additionally, Hexane, 1-(methylthio)- can affect metabolic flux and metabolite levels by interacting with key metabolic enzymes and altering their activity .

Transport and Distribution

Within cells and tissues, Hexane, 1-(methylthio)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Hexane, 1-(methylthio)- within cells can affect its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

Hexane, 1-(methylthio)- is localized within specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to specific organelles through post-translational modifications and targeting signals that direct it to its functional destination . The subcellular localization of Hexane, 1-(methylthio)- is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hexyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of hexyl halides with sodium methylthiolate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:

C6H13X+CH3SNaC6H13SCH3+NaX\text{C6H13X} + \text{CH3SNa} \rightarrow \text{C6H13SCH3} + \text{NaX} C6H13X+CH3SNa→C6H13SCH3+NaX

where X represents a halogen atom (e.g., chlorine or bromine).

Industrial Production Methods: In industrial settings, hexane, 1-(methylthio)- is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Proper handling and disposal of the compound are essential to prevent exposure to workers and the environment.

Chemical Reactions Analysis

Types of Reactions: n-Hexyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thioether derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Comparison with Similar Compounds

n-Hexyl methyl sulfide can be compared with other similar thioether compounds, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRXQHHKXDXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334134
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-60-5
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulfanyl)hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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